1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole
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Overview
Description
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 3,4-dimethoxyacetophenone to form the corresponding chalcone, followed by cyclization with hydrazine hydrate under reflux conditions . The reaction is usually carried out in ethanol with glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems can be employed to enhance reaction efficiency and yield . These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole involves its interaction with specific molecular targets. In anticancer research, the compound has been found to inhibit the activity of enzymes such as acetylcholinesterase, leading to the disruption of normal cellular processes . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound shares structural similarities with the target compound and has been studied for its antimicrobial properties.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with notable biological activities.
Uniqueness
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole stands out due to its unique combination of chloro and methoxy substituents, which contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C27H26Cl2N2O4 |
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Molecular Weight |
513.4 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole |
InChI |
InChI=1S/C27H26Cl2N2O4/c1-6-19-26(16-7-11-22(32-2)24(13-16)34-4)30-31(21-10-9-18(28)15-20(21)29)27(19)17-8-12-23(33-3)25(14-17)35-5/h7-15H,6H2,1-5H3 |
InChI Key |
VCBDEZIIOBRGID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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